molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No. B019430
Key on ui cas rn: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Patent
US07622486B2

Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.6 mmol) in TFA (6 mL) and 30% H2O2 (2.5 mL) was prepared at 0° C., after which the mixture was heated to reflux at 90-100° C. After 7 hour at this temperature, the mixture was cooled to room temperature and neutralized with IN NaOH solution to pH 8-9. The aqueous layer was extracted with petroleum ether (200 mL×3) and the organic layer was dried over sodium sulfate, filtered, and concentrated to dryness under vacuum. The residue was purified by column chromatography over 100-200 mesh silica gel, eluting with 20:80 acetone: hexanes, to afford the pure compound as a colorless solid (1.75 g, yield 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(O)(C(F)(F)F)=[O:10]>OO.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N+:3]=1[O-:10] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was heated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with petroleum ether (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over 100-200 mesh silica gel
WASH
Type
WASH
Details
eluting with 20:80 acetone

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=[N+](C(=CC=C1)Cl)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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